molecular formula C12H10F3N3OS B2994618 N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide CAS No. 1235049-87-2

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide

Cat. No.: B2994618
CAS No.: 1235049-87-2
M. Wt: 301.29
InChI Key: ZPELXPVRBDAPIX-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)8-18(6-9-1-4-20-7-9)11(19)10-5-16-2-3-17-10/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELXPVRBDAPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN(CC(F)(F)F)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazine carboxamides. The presence of the trifluoroethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, thienopyrazole derivatives have been shown to protect against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol. The protective effects were quantified by measuring the percentage of altered erythrocytes in treated versus control groups (Table 1) .

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole (7a)12 ± 1.03
Thienopyrazole (7b)0.6 ± 0.16
Thienopyrazole (7e)28.3 ± 2.04
Thienopyrazole (7f)3.7 ± 0.37
Thienopyrazole (8)29.1 ± 3.05

This data suggests that thienopyrazole compounds can mitigate oxidative damage in biological systems.

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with various molecular targets involved in cancer progression. Similar compounds have been explored for their roles as inhibitors of specific kinases associated with tumor growth . The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.

The biological activity of this compound can be attributed to its interaction with enzymes and receptors in cellular pathways:

  • Enzyme Inhibition : Compounds with a pyrazine core are known to inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : The trifluoroethyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.

Case Studies

A study on thieno[2,3-c]pyrazole compounds demonstrated their antioxidant effects in vivo using models exposed to environmental toxins . The results indicated significant reductions in oxidative stress markers when these compounds were administered, showcasing their potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazine-2-carboxamide derivatives exhibit significant variability in solubility, melting points, and bioavailability depending on substituents. Below is a comparison with analogs from :

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Thiophen-3-ylmethyl/2,2,2-Trifluoroethyl Not Reported Not Reported Trifluoroethyl, Thiophene
5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a) Propylamino/3-(Trifluoromethyl)phenyl 155–156 87 Trifluoromethyl, Alkylamino
5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1d) Hexylamino/3-(Trifluoromethyl)phenyl 148–149 92 Trifluoromethyl, Long-chain alkyl
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide () Methyl/2-Nitrophenyl Not Reported 22–27 Nitrophenyl, Methyl

Key Observations :

  • Trifluoromethyl vs. Trifluoroethyl : Compounds like 1a–1d () use a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic resistance compared to the target compound’s trifluoroethyl group. The latter may improve solubility due to reduced aromatic bulk .
  • Thiophene vs.

Structural and Supramolecular Behavior

and demonstrate that pyrazine-2-carboxamide ligands with aromatic substituents (e.g., quinolinyl or naphthyl) form coordination polymers via π-π stacking. For instance:

  • N-(Quinolin-2-yl)pyrazine-2-carboxamide () forms 1D–3D Hg(II) polymers stabilized by π-π interactions between pyrazine and quinoline rings.

Fluorine’s Role in Drug Design

emphasizes that trifluoroethyl groups improve metabolic stability and binding affinity through:

  • Electron-withdrawing effects : Polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity.
  • Steric bulk: Shields labile sites from enzymatic degradation. Compared to non-fluorinated analogs (e.g., N,3-dimethyl derivatives in ), the target compound’s trifluoroethyl group likely increases its half-life in vivo .

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